Cas no 1807312-38-4 (3-Fluoro-2-methyl-6-nitrocinnamic acid)

3-Fluoro-2-methyl-6-nitrocinnamic acid is a fluorinated nitrocinnamic acid derivative with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring a fluorine substituent at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position, offers unique reactivity for selective functionalization and intermediate synthesis. The compound's conjugated system and electron-withdrawing groups enhance its utility in cross-coupling reactions and as a building block for heterocyclic frameworks. Its crystalline form ensures stability and ease of handling. This compound is particularly valuable in medicinal chemistry for designing targeted molecules due to its distinct electronic and steric properties.
3-Fluoro-2-methyl-6-nitrocinnamic acid structure
1807312-38-4 structure
商品名:3-Fluoro-2-methyl-6-nitrocinnamic acid
CAS番号:1807312-38-4
MF:C10H8FNO4
メガワット:225.173226356506
CID:5005097

3-Fluoro-2-methyl-6-nitrocinnamic acid 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-2-methyl-6-nitrocinnamic acid
    • インチ: 1S/C10H8FNO4/c1-6-7(2-5-10(13)14)9(12(15)16)4-3-8(6)11/h2-5H,1H3,(H,13,14)/b5-2+
    • InChIKey: RXOQGLXNLJBQSO-GORDUTHDSA-N
    • ほほえんだ: FC1=CC=C(C(/C=C/C(=O)O)=C1C)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 312
  • トポロジー分子極性表面積: 83.1
  • 疎水性パラメータ計算基準値(XlogP): 2.2

3-Fluoro-2-methyl-6-nitrocinnamic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010009308-1g
3-Fluoro-2-methyl-6-nitrocinnamic acid
1807312-38-4 97%
1g
$1475.10 2023-09-02
Alichem
A010009308-250mg
3-Fluoro-2-methyl-6-nitrocinnamic acid
1807312-38-4 97%
250mg
$470.40 2023-09-02
Alichem
A010009308-500mg
3-Fluoro-2-methyl-6-nitrocinnamic acid
1807312-38-4 97%
500mg
$839.45 2023-09-02

3-Fluoro-2-methyl-6-nitrocinnamic acid 関連文献

3-Fluoro-2-methyl-6-nitrocinnamic acidに関する追加情報

Introduction to 3-Fluoro-2-methyl-6-nitrocinnamic acid (CAS No. 1807312-38-4)

3-Fluoro-2-methyl-6-nitrocinnamic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1807312-38-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitrocinnamic acids, which are known for their versatile applications in drug synthesis and biochemical studies. The presence of both fluoro and nitro substituents in its molecular structure imparts unique chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.

The structural framework of 3-Fluoro-2-methyl-6-nitrocinnamic acid consists of a cinnamic acid backbone, which is characterized by an aromatic ring connected to a carboxylic acid group. The fluoro substituent at the 3-position and the methyl group at the 2-position enhance its reactivity and stability, while the nitro group at the 6-position contributes to its electron-withdrawing effects. These functional groups collectively contribute to its potential role in various chemical transformations, including condensation reactions, hydrogenation, and nucleophilic substitutions.

In recent years, there has been a growing interest in exploring the pharmacological properties of nitrocinnamic acid derivatives. Studies have demonstrated that compounds with similar structural motifs exhibit promising biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects. The fluoro moiety, in particular, is well-known for its ability to improve metabolic stability and binding affinity to biological targets, making it a desirable feature in drug design.

One of the most compelling aspects of 3-Fluoro-2-methyl-6-nitrocinnamic acid is its potential as a building block for more complex molecules. Researchers have leveraged its reactive sites to synthesize derivatives with enhanced pharmacological profiles. For instance, modifications at the nitro group can lead to the formation of amine or hydrazine derivatives, which are known for their therapeutic potential in treating neurological disorders and chronic inflammatory conditions. Similarly, the carboxylic acid group can be esterified or amidated to produce prodrugs or peptidomimetics.

The nitro group in 3-Fluoro-2-methyl-6-nitrocinnamic acid also plays a crucial role in its reactivity. Nitro compounds are well-studied due to their ability to undergo reduction to form amine groups, which can be further functionalized. This property makes them valuable intermediates in multi-step synthetic pathways. Additionally, the electron-withdrawing nature of the nitro group can influence the electronic properties of adjacent functional groups, thereby affecting the overall reactivity and selectivity of chemical reactions.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds with high accuracy. Molecular modeling studies have shown that 3-Fluoro-2-methyl-6-nitrocinnamic acid can interact with biological targets through specific hydrogen bonding and hydrophobic interactions. These insights have guided the design of novel analogs with improved binding affinities and reduced side effects.

The pharmaceutical industry has been particularly interested in exploring the potential of fluoro-substituted compounds due to their favorable pharmacokinetic properties. The introduction of fluorine atoms into molecular structures often enhances lipophilicity, metabolic stability, and oral bioavailability. In the context of 3-Fluoro-2-methyl-6-nitrocinnamic acid, these properties make it an attractive candidate for further development into drug candidates.

Moreover, green chemistry principles have influenced modern synthetic approaches to 3-Fluoro-2-methyl-6-nitrocinnamic acid production. Researchers are increasingly focusing on developing sustainable methodologies that minimize waste and energy consumption. Catalytic processes and solvent-free reactions have been explored as alternatives to traditional synthetic routes, aligning with global efforts to promote environmental responsibility.

In conclusion, 3-Fluoro-2-methyl-6-nitrocinnamic acid (CAS No. 1807312-38-4) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play an increasingly significant role in medicinal chemistry.

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